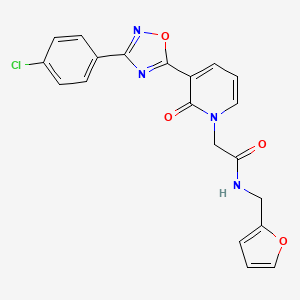

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1-10H,11-12H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHYEXYCYPTHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)CC(=O)NCC4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 426.9 g/mol. The structure consists of a pyridine ring, an oxadiazole moiety, and a furan group, which are known for their diverse biological activities.

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyridine derivatives often exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown promising results in inhibiting various cancer cell lines. A study highlighted that compounds with oxadiazole rings demonstrated cytotoxicity against several cancer cell lines with IC50 values ranging from 1 to 10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D321-0388 | MCF-7 (Breast Cancer) | 5.0 |

| D321-0388 | HeLa (Cervical Cancer) | 7.5 |

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. The presence of the 4-chlorophenyl group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets. Studies suggest that such compounds may inhibit histone deacetylases (HDACs), leading to altered gene expression related to cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial activity. Similar derivatives have been tested against various bacterial strains, demonstrating effective inhibition at concentrations as low as 100 µg/mL . The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

Study on Anticancer Activity

A recent study evaluated the effects of a related compound on breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the incorporation of the oxadiazole moiety was crucial for enhancing anticancer activity .

Antimicrobial Efficacy Testing

Another investigation focused on the antimicrobial efficacy of related oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various strains, suggesting potential for development as new antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of oxadiazole and pyridine have been shown to inhibit cancer cell proliferation in various types of cancer:

- Case Study 1 : A derivative with a similar oxadiazole structure demonstrated promising cytotoxicity against human lung adenocarcinoma cells (A549) with an IC50 value of 23.30 ± 0.35 µM . This suggests that the oxadiazole moiety may play a crucial role in enhancing anticancer activity.

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives featuring oxadiazole rings possess antibacterial properties against Gram-positive and Gram-negative bacteria:

- Case Study 2 : A related compound exhibited significant antibacterial activity comparable to standard antibiotics, indicating that modifications to the oxadiazole structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of electron-withdrawing groups, such as chlorine in the phenyl ring, has been linked to increased potency against cancer cell lines:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | Oxadiazole derivative | 23.30 ± 0.35 | Anticancer |

| 2 | Furan-containing derivative | 10 - 30 | Antimicrobial |

Comparison with Similar Compounds

Structural Analogues with Triazole and Furan Moieties

Example Compound: 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives ()

Analysis :

- The 1,2,4-triazole in analogues () replaces the 1,2,4-oxadiazole in Compound A. Triazoles typically exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms, which may improve target engagement but reduce metabolic stability compared to oxadiazoles .

- This could explain the higher anti-inflammatory efficacy noted in .

Chromenone-Pyrazolo-Pyrimidine Acetamides

Example Compound: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()

Analysis :

Indole-Based Acetamides

Example Compound : N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide ()

| Feature | Compound A | Indole-Based Acetamide |

|---|---|---|

| Core Structure | Oxadiazole-pyridinone | Indole-chlorobenzoyl |

| Substituents | Furan-2-ylmethyl | tert-Butyl, methoxy, pyridinyl |

| Predicted Bioactivity | Potential anti-inflammatory | Likely CNS-targeted (indole and pyridine motifs) |

Analysis :

- The tert-butyl and methoxy groups in ’s compound enhance steric bulk and electron-donating effects, which may reduce binding flexibility compared to Compound A’s smaller furfuryl group.

- The indole core in is associated with serotonin receptor modulation, suggesting divergent therapeutic targets versus Compound A’s oxadiazole-pyridinone system .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of 4-chlorophenyl precursors with hydroxylamine to form the 1,2,4-oxadiazole ring, followed by coupling with a pyridinone intermediate. Palladium-catalyzed cross-coupling or reductive cyclization (using formic acid derivatives as CO surrogates) may enhance efficiency . Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (80–120°C for cyclization), and purification via column chromatography. Yield improvements can be achieved by adjusting stoichiometry of reagents like EDCI/HOBt for amide bond formation .

Q. How is the compound’s structural integrity confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to verify proton environments (e.g., furan methylene protons at δ 4.2–4.5 ppm, oxadiazole C=O at ~168 ppm).

- HRMS for molecular ion confirmation.

- X-ray crystallography (if crystals are obtainable) for absolute configuration, as demonstrated in analogs with similar oxadiazole-pyridinone scaffolds .

- FTIR to confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary assays are used to evaluate biological activity?

- Methodological Answer : Initial screening focuses on target-specific in vitro assays. For anti-inflammatory or anti-exudative potential (common for oxadiazole derivatives), use LPS-induced TNF-α inhibition in macrophages or carrageenan-induced rat paw edema models. Dose-response curves (1–100 µM) and IC₅₀ calculations are critical. Include positive controls (e.g., dexamethasone) and validate with triplicate experiments .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potentials (MESP), identifying nucleophilic/electrophilic regions.

- Molecular docking (AutoDock Vina) against targets like COX-2 or TNF-α to predict binding modes. Compare docking scores with analogs (e.g., 4-bromophenyl vs. 4-chlorophenyl substitutions) .

- MD simulations (GROMACS) to assess stability of ligand-target complexes over 100 ns, analyzing RMSD and hydrogen-bond occupancy .

Q. How should researchers address contradictory data in biological activity studies?

- Methodological Answer :

- Reproducibility checks : Re-test under controlled conditions (e.g., cell passage number, serum batch consistency).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays.

- Off-target screening : Employ kinome-wide panels or proteome analysis to detect unintended interactions.

- Structural analogs : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate pharmacophoric features .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric or conformational states?

- Methodological Answer :

- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., pyridinone lactam-lactim tautomerism).

- NOESY/ROESY : Detect spatial proximity between the furan methylene and pyridinone ring protons.

- Solid-state NMR : Compare solution and crystalline states to confirm dominant conformers .

Intermediate Research Questions

Q. How can stability under physiological conditions be assessed?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24h, followed by HPLC analysis to quantify degradation.

- Plasma stability : Use human plasma at 37°C; precipitate proteins with acetonitrile and analyze supernatant for parent compound.

- Thermal analysis : TGA/DSC to determine decomposition temperature and hygroscopicity .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Test PEG-400/water or cyclodextrin complexes.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the acetamide moiety.

- Nanoparticle encapsulation : Use PLGA or liposomes, characterized by DLS and TEM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.